Diethyl Propane-1,3-Diylbiscarbamate
Description
Properties
CAS No. |
818-45-1 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-14-8(12)10-6-5-7-11-9(13)15-4-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
InChI Key |
BWWHOVJFNMPUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCNC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Reaction of Propane-1,3-Diamine with Ethyl Chloroformate
The most widely documented method involves the direct reaction of propane-1,3-diamine with ethyl chloroformate in the presence of a base. This two-step process proceeds via nucleophilic acyl substitution:
-
Activation of Chloroformate : Ethyl chloroformate reacts with a base (e.g., triethylamine or pyridine) to form a reactive intermediate.
-
Coupling with Diamine : The activated species reacts sequentially with the primary amines of propane-1,3-diamine to form the biscarbamate .
Typical Procedure
-
Reagents : Propane-1,3-diamine (1 equiv), ethyl chloroformate (2.2 equiv), triethylamine (2.2 equiv), dichloromethane (solvent).
-
Conditions : Reaction at 0–5°C under inert atmosphere, followed by gradual warming to room temperature .
-
Workup : Aqueous extraction (pH adjustment to 4–4.5 for acidification, then 10–10.5 for basification), solvent evaporation, and recrystallization from acetonitrile .
Mechanistic Insight
The base deprotonates the diamine, enabling nucleophilic attack on the carbonyl carbon of ethyl chloroformate. Steric hindrance is minimized due to the linear propane-1,3-diamine structure, facilitating bis-functionalization .
Synthesis from Propane-1,3-Diisocyanate and Ethanol
An alternative route employs propane-1,3-diisocyanate as a precursor. This method leverages the reactivity of isocyanates with alcohols to form carbamates:
Procedure
-
Reagents : Propane-1,3-diisocyanate (1 equiv), ethanol (2.2 equiv), catalytic base (e.g., DBU).
-
Conditions : Reaction in anhydrous toluene at 60–80°C for 12–24 hours .
-
Workup : Filtration to remove urea byproducts, followed by distillation under reduced pressure.
Advantages and Limitations
-
Advantages : High atom economy, no requirement for chlorinated solvents.
-
Limitations : Requires handling of toxic isocyanates and generates urea side products .
Mixed Anhydride Method for Controlled Functionalization
To enhance regioselectivity, mixed anhydrides derived from ethyl chloroformate and carboxylic acids (e.g., pivaloyl chloride) are employed:
Steps
-
Anhydride Formation : Ethyl chloroformate reacts with pivaloyl chloride at −10°C to form a mixed anhydride .
-
Diamine Coupling : The anhydride reacts with propane-1,3-diamine, ensuring stepwise carbamate formation .
Optimization
-
Temperature Control : Maintaining subzero temperatures (−10 to −5°C) minimizes side reactions .
-
Solvent Choice : Dichloromethane or THF improves anhydride stability .
Catalytic and Green Chemistry Approaches
Recent advances focus on solvent-free and catalytic methods:
A. Phase-Transfer Catalysis
-
Catalyst : Tetrabutylammonium bromide.
-
Conditions : Propane-1,3-diamine and ethyl chloroformate reacted in water at 25°C .
B. Microwave-Assisted Synthesis
-
Conditions : 100 W microwave irradiation, 10-minute reaction time.
-
Advantages : 95% conversion rate, minimized thermal degradation .
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Cost Efficiency : The chloroformate route is preferred due to lower reagent costs and established infrastructure .
-
Safety : Diisocyanate methods require stringent containment due to toxicity, while chloroformate reactions necessitate corrosion-resistant equipment .
-
Environmental Impact : Phase-transfer and microwave methods align with green chemistry principles but require further optimization for large-scale adoption .
Chemical Reactions Analysis
Types of Reactions
Diethyl Propane-1,3-Diylbiscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Diethyl Propane-1,3-Diylbiscarbamate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Reactions with Isocyanates : It can react with isocyanates to form polyurethanes, which are essential in materials science.
- Formation of Polyoxazolidinones : The compound can be utilized in synthesizing polyoxazolidinone compounds, which have applications in drug delivery systems and as structural motifs in pharmaceuticals .
Biological Research
The biological activity of this compound is under investigation for its potential therapeutic effects:
- Drug Development : Preliminary studies suggest that it may interact with specific biological targets, making it a candidate for drug development. The compound's ability to form hydrogen bonds may influence its pharmacological properties .
- Pharmacological Studies : It has been explored for its potential use against certain diseases due to its interactions with biomolecules .
Industrial Applications
In the industrial sector, this compound is utilized for producing specialty chemicals and materials:
- Thermosetting Resins : The compound can be used in the formulation of thermosetting resinous compositions, enhancing the thermal stability of the final products .
- Polymer Production : Its reactivity allows for the creation of various polymeric materials that are employed in coatings and adhesives.
Case Study 1: Synthesis of Polyoxazolidinones
A study demonstrated the synthesis of polyoxazolidinone compounds using this compound as a precursor. The research highlighted the efficiency of one-pot reactions involving this compound and epoxides under mild conditions. The resulting polyoxazolidinones exhibited high thermal stability and potential for use in biomedical applications .
Research has been conducted to assess the biological activity of this compound against various bacterial strains. Preliminary results indicated that the compound showed inhibitory effects on specific pathogens, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Main Applications |
|---|---|---|
| This compound | Two diethyl carbamate groups | Organic synthesis, drug development |
| Benzyl Propane-1,3-Diyldicarbamate | Benzyl groups instead of ethyl | Specialty chemicals |
| Propylene Diurethane | Lacks carbamate groups | Polyurethane production |
Mechanism of Action
The mechanism of action of Diethyl Propane-1,3-Diylbiscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Propane-1,3-Diyl Derivatives
Key Insights:
Carbamate vs. Carboxylate Esters: this compound differs from carboxylate esters (e.g., Propane-1,3-diyl bis(pyridine-4-carboxylate)) in its nitrogen-containing functional group. Carboxylates, by contrast, are more polar and may exhibit higher solubility in aqueous environments .
Phosphine Ligands: 1,3-Bis(diphenylphosphino)propane (a phosphine derivative) serves as a chelating ligand in catalysis, contrasting sharply with carbamates. The phosphine groups enable metal coordination, making it valuable in transition-metal-catalyzed reactions, whereas carbamates are more commonly associated with bioactivity or material stability .
Chlorinated Derivatives :
- 1,3-Dichloropropene (CAS 542-75-6) is a halogenated compound used in agrochemicals. Its high reactivity and volatility contrast with the stability of carbamates, which are less prone to environmental degradation. Safety profiles also differ: chlorinated compounds often pose higher ecological risks, whereas carbamates may exhibit neurotoxic effects via cholinesterase inhibition .
Conformational Analysis
Propane-1,3-diyl derivatives exhibit conformational flexibility. For example, Propane-1,3-diyl bis(pyridine-4-carboxylate) adopts a gauche-gauche (GG) conformation, which influences its molecular packing and crystallinity .
Biological Activity
Diethyl Propane-1,3-Diylbiscarbamate, also known by its DrugBank ID DB08501, is a small molecule compound that has garnered interest in various biological contexts. This article delves into its biological activity, pharmacological properties, and potential therapeutic applications based on existing research.
- Chemical Formula : C₉H₁₈N₂O₄
- Molecular Weight : 218.25 g/mol
- Structure : The compound features a unique arrangement conducive to its biological interactions.
Biological Activity
This compound exhibits a range of biological activities that are important for its potential therapeutic applications. Key findings regarding its biological activity include:
- Pharmacodynamics :
- Toxicity and Safety :
- Absorption and Metabolism :
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that the compound can modulate inflammatory responses through pathways involving Toll-like receptor 4 (TLR4), leading to the activation of NF-kappa-B and subsequent cytokine secretion .
- Animal Studies : Preliminary animal studies indicate that this compound may influence immune responses, although specific outcomes remain to be fully elucidated.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 218.25 g/mol |
| Human Intestinal Absorption | 95.97% |
| Ames Test Result | Moderate toxicity |
| Predicted Blood-Brain Barrier | Positive (0.8072) |
| CYP450 Interaction | Non-substrate for CYP2C9, CYP2D6, CYP3A4 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Diethyl Propane-1,3-Diylbiscarbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between propane-1,3-diol derivatives and carbamate groups under anhydrous conditions. For example, a two-step protocol involves (1) activating the diol with a coupling agent (e.g., DCC/DMAP) and (2) reacting it with ethyl carbamate in dichloromethane at 0–5°C . Optimization includes controlling stoichiometry (1:2 molar ratio of diol to carbamate) and using inert atmospheres to minimize hydrolysis. Purity can be enhanced via recrystallization from ethanol/water mixtures (yields >85%) .
Q. How do spectroscopic techniques (NMR, IR) and X-ray crystallography contribute to the structural elucidation of this compound?
- Methodological Answer :
- NMR : NMR confirms the presence of ethyl groups (δ 1.2–1.4 ppm, triplets) and carbamate NH protons (δ 5.1–5.3 ppm). NMR identifies carbonyl carbons (δ 155–160 ppm) .
- IR : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-O) validate carbamate bonds .
- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths (e.g., C-O = 1.36 Å) and dihedral angles, confirming the planar geometry of the carbamate groups .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to resolve discrepancies in the stereochemical configuration of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G basis set) predict ground-state geometries, which can be compared to experimental X-ray data. For example, discrepancies in torsional angles (e.g., 10° deviation between DFT and crystallography) may indicate solvent effects or crystal packing forces. Hybrid workflows involve (1) optimizing molecular geometry computationally, (2) refining with SHELXL using experimental diffraction data, and (3) validating via Hirshfeld surface analysis .
Q. What strategies are effective in addressing solubility challenges when using this compound as a ligand in MOF synthesis under solvothermal conditions?
- Methodological Answer : Poor solubility in polar solvents (e.g., DMF) can hinder MOF crystallization. Strategies include:
- Co-solvent systems : Using DMF/acetone (3:1 v/v) to enhance ligand dissolution at 80°C.
- Pre-functionalization : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) to the propane-1,3-diyl backbone improves compatibility with metal nodes (e.g., Zn) .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves crystallinity by promoting rapid nucleation .
Q. How can researchers reconcile structural contradictions between spectroscopic data and crystallographic results for this compound complexes?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism) not captured in static X-ray structures. Multi-technique approaches include:
- Variable-temperature NMR : Detects conformational changes (e.g., coalescence of ethyl group signals at 60°C).
- DFT-MD simulations : Model temperature-dependent conformational flexibility and compare with experimental bond angles .
- Complementary spectroscopy : Raman spectroscopy validates IR assignments for ambiguous carbonyl peaks .
Key Notes
- Advanced vs. Basic : Basic questions focus on synthesis/characterization fundamentals; advanced questions address computational integration, MOF applications, and data reconciliation.
- Methodological Rigor : Answers emphasize reproducible protocols (e.g., solvent ratios, stoichiometry) and interdisciplinary validation (e.g., DFT + crystallography).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
